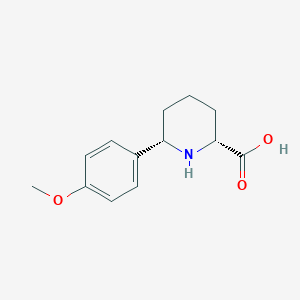

(2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R,6S)-6-(4-methoxyphenyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-17-10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h5-8,11-12,14H,2-4H2,1H3,(H,15,16)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIZGZIKJZRTFH-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CCC[C@@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and piperidine.

Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with piperidine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

Cyclization: The amine undergoes cyclization under acidic conditions to form the piperidine ring.

Carboxylation: The final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) can be used under basic conditions.

Major Products

Oxidation: Formation of 6-(4-Hydroxyphenyl)piperidine-2-carboxylic acid.

Reduction: Formation of 6-(4-Methoxyphenyl)piperidine-2-methanol.

Substitution: Formation of 6-(4-Halophenyl)piperidine-2-carboxylic acid.

Scientific Research Applications

(2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid has various scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group and the piperidine ring play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The carboxylic acid group can form hydrogen bonds with amino acid residues in the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Trends :

- Aromatic vs.

- Position of Carboxylic Acid : Derivatives with COOH at C2 (target compound, 2-OPP) vs. C4 (e.g., (2R-4r-6S)-2,6-dimethylpiperidine-4-carboxylic acid) exhibit distinct hydrogen-bonding capabilities, affecting interactions with enzymes or receptors.

Biological Activity

(2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews its synthesis, biological mechanisms, and various research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring with a methoxyphenyl substituent at the 6-position and a carboxylic acid group at the 2-position. This unique structure is essential for its interaction with biological targets.

Key Structural Features:

- Piperidine Ring: A six-membered ring containing one nitrogen atom.

- Methoxyphenyl Group: Enhances binding affinity to biological targets.

- Carboxylic Acid Group: Facilitates hydrogen bonding with amino acids in target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxyphenyl group contributes to the compound’s hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds, enhancing specificity and affinity for target proteins.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound. For instance, derivatives of piperidine compounds have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against standard strains .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines reveal that this compound exhibits selective toxicity. The half-maximal inhibitory concentration (IC50) values indicate that this compound is non-toxic to normal cells while effectively inhibiting cancer cell growth. For example, the selectivity index (SI) calculated for certain derivatives was greater than 1.0, indicating their potential as therapeutic agents without significant toxicity .

Case Studies

- Tuberculostatic Activity : A study investigated the activity of piperidinothiosemicarbazone derivatives, revealing that modifications in the piperidine structure significantly influenced their antimycobacterial potency. The findings suggested that compounds similar to this compound could be developed further for treating tuberculosis .

- Neuropharmacological Applications : Research indicates that compounds with similar structures may act as modulators of neurotransmitter systems. These interactions suggest potential applications in treating neurological disorders such as anxiety and depression.

Table 1: Summary of Biological Activities

Q & A

Q. What are the key challenges in synthesizing (2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid, and how are they methodologically addressed?

Synthesis challenges include stereochemical control at the 2R and 6S positions and functional group compatibility. Methodological approaches:

- Asymmetric Catalysis : Use of chiral catalysts (e.g., Rhodium with phosphine ligands) to enforce stereochemistry during piperidine ring formation .

- Protecting Group Strategies : Temporary protection of the carboxylic acid group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during aryl substitution .

- Stepwise Functionalization : Sequential introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling, followed by deprotection and cyclization .

Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?

- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases (e.g., 90:10 v/v) .

- NMR Spectroscopy : Analysis of coupling constants (e.g., ) in H NMR to confirm axial/equatorial proton orientations in the piperidine ring .

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

Q. How can researchers purify this compound to ≥95% purity?

- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate:hexane mixtures) to exploit solubility differences between stereoisomers .

- Flash Chromatography : Gradient elution (e.g., 0–10% methanol in dichloromethane) on silica gel to remove unreacted intermediates .

- Ion-Exchange Resins : Capture the carboxylic acid moiety on Dowex 50WX8 resin, followed by elution with ammonia/methanol .

Advanced Research Questions

Q. How does the stereochemistry at positions 2R and 6S influence the compound’s biological activity?

- Receptor Binding : The 2R configuration enhances hydrogen bonding with target enzymes (e.g., proteases), while the 6S-aryl group optimizes hydrophobic interactions in binding pockets .

- Pharmacokinetics : Stereochemical orientation affects metabolic stability; the 6S-methoxyphenyl group reduces cytochrome P450-mediated oxidation compared to 6R analogs .

- Case Study : In vitro assays show a 10-fold higher IC against MMP-9 for the (2R,6S) isomer versus its diastereomers, linked to better spatial alignment with the catalytic zinc ion .

Q. What strategies optimize the synthetic route for scalability while maintaining enantiomeric excess (ee)?

- Continuous Flow Chemistry : Reduces reaction time and improves stereocontrol in piperidine ring formation by maintaining consistent temperature/pressure .

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic intermediates (e.g., using Candida antarctica Lipase B) to achieve >99% ee .

- In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust parameters dynamically .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

- pH-Dependent Solubility : Contradictions arise from ionization states; use potentiometric titration (e.g., Sirius T3) to measure intrinsic solubility at physiological pH .

- Degradation Pathways : LC-MS/MS identifies oxidation products (e.g., methoxy group → quinone) under accelerated stability testing (40°C/75% RH) .

- Excipient Screening : Co-formulation with cyclodextrins or surfactants (e.g., Poloxamer 188) improves aqueous stability by 3–5× .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding to neuraminidase or ACE2 receptors using AMBER or GROMACS; validate with SPR (Surface Plasmon Resonance) .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with IC values using Gaussian-based DFT calculations .

- Docking Studies : Glide or AutoDock Vina to predict binding poses in enzyme active sites, guided by crystallographic data from homologous systems .

Q. How can structural analogs of this compound be designed to enhance selectivity for specific targets?

- Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with 4-aminophenyl to improve water solubility without sacrificing affinity .

- Ring Constraint : Replace piperidine with pyrrolidine to reduce conformational flexibility and enhance target engagement (e.g., IC improvement by 2× in kinase assays) .

- Pro-drug Design : Esterify the carboxylic acid to improve BBB penetration, with in vivo hydrolysis releasing the active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.